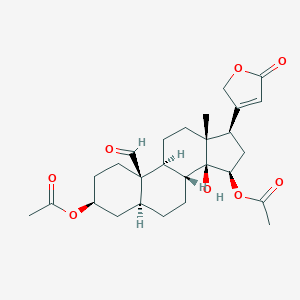
Alloglaucotoxigenin, 3,15-diacetate
Description
Alloglaucotoxigenin, 3,15-diacetate is a diacetylated derivative of alloglaucotoxigenin, a steroidal or triterpenoid backbone. Its parent structure, alloglaucotoxigenin, may confer inherent biological activity, with acetylation modulating pharmacokinetic properties .
Properties
CAS No. |
14155-64-7 |
|---|---|
Molecular Formula |
C27H36O8 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10R,13R,14S,15R,17R)-15-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H36O8/c1-15(29)34-19-6-9-26(14-28)18(11-19)4-5-21-20(26)7-8-25(3)22(17-10-24(31)33-13-17)12-23(27(21,25)32)35-16(2)30/h10,14,18-23,32H,4-9,11-13H2,1-3H3/t18-,19-,20-,21+,22+,23+,25+,26+,27+/m0/s1 |
InChI Key |
FRHFSDRZEDYXNN-LFBBTVOLSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3([C@@H](C[C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Diacetate Compounds
The diacetate functional group is prevalent across diverse chemical classes. Below is a comparative analysis of Alloglaucotoxigenin, 3,15-diacetate with other diacetate-containing compounds, focusing on structural features, applications, and physicochemical properties.
Table 1: Comparison of Diacetate Compounds
Note: Direct data on this compound is absent in the provided evidence; comparisons are inferred from structural analogs.
Functional and Structural Insights
- Lipophilicity and Bioactivity: Diacetates like this compound may exhibit enhanced bioavailability compared to non-acetylated analogs. For example, hydantoin-based diacetates (e.g., compound 3b) demonstrate improved solubility in macrogol formulations, critical for topical UV protection . Similarly, glycerol diacetate’s ester groups enhance its utility as a flavoring solvent .
- Stability: Stannous diacetate and dibutyltin diacetate are thermally stable catalysts in polyurethane production, resisting degradation at high temperatures . This suggests that this compound’s acetyl groups could confer resistance to enzymatic hydrolysis or oxidative degradation.
- Safety : Hydantoin diacetates (e.g., 3b, 4g) show low cytotoxicity in human skin cells and lack estrogenic activity, highlighting the safety of diacetate moieties in biomedical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


